molecular formula C16H13NO2 B14510891 3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one CAS No. 62761-44-8

3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one

Cat. No.: B14510891
CAS No.: 62761-44-8
M. Wt: 251.28 g/mol
InChI Key: VZRMFWYMNSPDFW-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one is an organic compound belonging to the oxazolone family This compound is characterized by its unique structure, which includes a 1,3-oxazol-2(3H)-one ring substituted with a 4-methylphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoyl chloride with phenylglycine in the presence of a base, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane, toluene, or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one is unique due to its oxazolone ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

62761-44-8

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-(4-methylphenyl)-5-phenyl-1,3-oxazol-2-one

InChI

InChI=1S/C16H13NO2/c1-12-7-9-14(10-8-12)17-11-15(19-16(17)18)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

VZRMFWYMNSPDFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(OC2=O)C3=CC=CC=C3

Origin of Product

United States

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